molecular formula C15H22N2O2S B14323347 1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione CAS No. 104525-88-4

1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione

Cat. No.: B14323347
CAS No.: 104525-88-4
M. Wt: 294.4 g/mol
InChI Key: OTXKFUXCHMFJIG-UHFFFAOYSA-N
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Description

1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione is an organic compound with a complex structure that includes a pyridine ring, a thione group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione typically involves multiple steps, starting with the preparation of the pyridine ring and the thione group. The butyl and pent-4-en-1-yl groups are introduced through specific alkylation reactions. The carbamoyl group is then added through a carbamoylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The pyridine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridine ring.

Scientific Research Applications

1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its potential therapeutic effects and its mechanism of action in biological systems.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

104525-88-4

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) N-butyl-N-pent-4-enylcarbamate

InChI

InChI=1S/C15H22N2O2S/c1-3-5-8-12-16(11-6-4-2)15(18)19-17-13-9-7-10-14(17)20/h3,7,9-10,13H,1,4-6,8,11-12H2,2H3

InChI Key

OTXKFUXCHMFJIG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC=C)C(=O)ON1C=CC=CC1=S

Origin of Product

United States

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